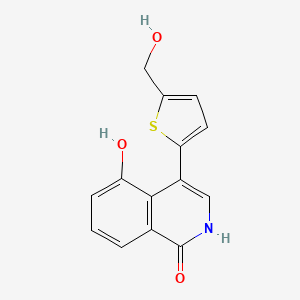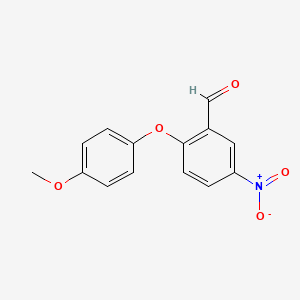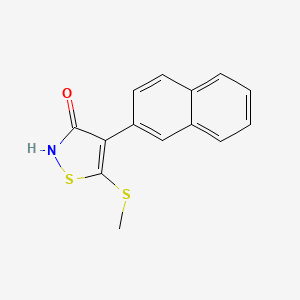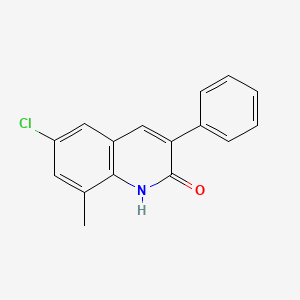
6-Chloro-8-methyl-3-phenyl-2-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methyl-3-phenyl-2-quinolinol is a chemical compound with the molecular formula C₁₆H₁₂ClNO and a molecular weight of 269.73 g/mol . This compound is part of the quinolinol family, which is known for its diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-3-phenyl-2-quinolinol typically involves the reaction of 6-chloro-8-methylquinoline with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-methyl-3-phenyl-2-quinolinol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of reduced quinolinol derivatives.
Substitution: Formation of substituted quinolinol derivatives.
Applications De Recherche Scientifique
6-Chloro-8-methyl-3-phenyl-2-quinolinol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methyl-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-2-methyl-3-phenylquinolin-4-one
- 8-Methyl-3-phenylquinolin-2-ol
- 6-Chloro-3-phenylquinolin-2-ol
Uniqueness
6-Chloro-8-methyl-3-phenyl-2-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1031928-31-0 |
|---|---|
Formule moléculaire |
C16H12ClNO |
Poids moléculaire |
269.72 g/mol |
Nom IUPAC |
6-chloro-8-methyl-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12ClNO/c1-10-7-13(17)8-12-9-14(16(19)18-15(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Clé InChI |
WQLBWPGDBCBFKR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1NC(=O)C(=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



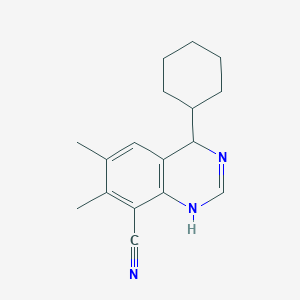
![5-[2-(3,4-Dimethoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B11849876.png)
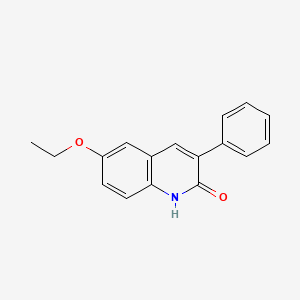
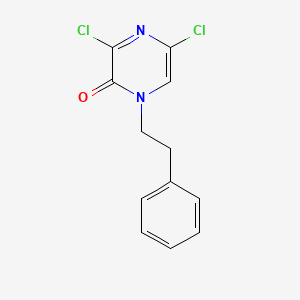

![2-[(2,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11849891.png)
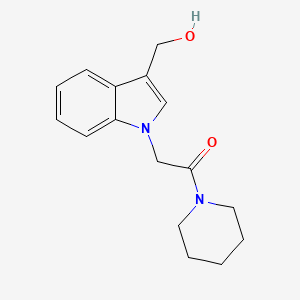
![3H-Diazirine, 3-bromo-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B11849897.png)
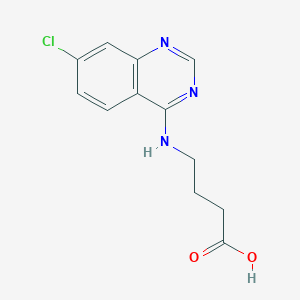
![[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetic acid](/img/structure/B11849903.png)
